3beta-Acetoxyandrost-5-en-17-one
Description
Contextualization within Steroid Biochemistry and Physiology
Dehydroepiandrosterone (DHEA) is a C-19 steroid hormone that holds a pivotal position in the landscape of steroid biochemistry. wikipedia.org It is produced primarily in the adrenal glands, with smaller amounts synthesized in the gonads and the brain, where it is classified as a neurosteroid. wikipedia.orgnih.govbioscientifica.com The biosynthesis of DHEA originates from cholesterol and proceeds via pregnenolone (B344588). mdpi.com
DHEA's primary role is that of a metabolic intermediate or "prohormone." wikipedia.orgbioscientifica.com It serves as a precursor in the biosynthesis of more potent sex steroids, including both androgens (like testosterone) and estrogens (like estradiol). bioscientifica.comnih.gov This conversion is not limited to the primary steroidogenic glands but occurs in a wide array of peripheral tissues, a concept known as "intracrinology." mdpi.combioscientifica.com This allows individual tissues to locally produce and regulate their own supply of sex hormones according to specific physiological needs. bioscientifica.com
In circulation, DHEA exists in equilibrium with its sulfated form, Dehydroepiandrosterone sulfate (B86663) (DHEA-S). wikipedia.org DHEA is converted to DHEA-S by sulfotransferase enzymes, and this reaction is reversible through the action of steroid sulfatase. wikipedia.orgmdpi.com DHEA-S has a much longer half-life and is present at concentrations hundreds of times higher than DHEA, effectively serving as a large, circulating reservoir for the parent hormone. wikipedia.orgnih.gov
Dehydroepiandrosterone acetate (B1210297) is synthesized from DHEA. A common laboratory and industrial method involves the acetylation of DHEA using acetic anhydride (B1165640), which specifically targets the 3β-hydroxyl group to form the ester. acs.org In research contexts, once administered, it is presumed that cellular esterases hydrolyze the acetate group, releasing free DHEA to then participate in its characteristic metabolic pathways.
Table 1: Simplified Steroid Biosynthesis Pathway Featuring DHEA
| Precursor | Enzyme(s) | Product |
|---|---|---|
| Cholesterol | P450scc (CYP11A1) | Pregnenolone |
| Pregnenolone | 17α-hydroxylase (CYP17A1) | 17-Hydroxypregnenolone |
| 17-Hydroxypregnenolone | 17,20-lyase (CYP17A1) | Dehydroepiandrosterone (DHEA) |
| DHEA | 3β-HSD | Androstenedione (B190577) |
| DHEA | 17β-HSD | Androstenediol (B1197431) |
This table outlines the key steps leading to the synthesis of DHEA and its initial conversion into other steroid intermediates. HSD stands for hydroxysteroid dehydrogenase.
Significance as a Research Compound in Endocrine and Metabolic Studies
Dehydroepiandrosterone acetate serves as a significant tool in experimental research, particularly in studies focused on endocrinology and metabolism. Its utility stems from its role as a stable precursor to DHEA, allowing researchers to investigate the downstream biological effects of DHEA in various physiological and pathological models.
Detailed Research Findings:
Metabolic Research: Dehydroepiandrosterone acetate has been instrumental in studies examining energy metabolism and body composition. In one key study, adult Sprague-Dawley rats fed a diet containing Dehydroepiandrosterone acetate exhibited significant metabolic changes over 11 weeks. nih.gov The treated animals weighed less than controls, had proportionately less body fat, and showed an increase in resting heat production. nih.gov Furthermore, the compound led to lower serum triglyceride levels and reduced activity of hepatic glucose-6-phosphate dehydrogenase, an enzyme involved in fat synthesis. nih.gov These findings suggest that DHEA, when administered as its acetate ester, affects energy utilization by impairing fat synthesis while promoting the deposition of fat-free tissue. nih.gov Other research has noted that treatment with Dehydroepiandrosterone acetate in rats leads to an increase in the number and size of peroxisomes in the liver, organelles involved in fatty acid metabolism. nih.gov
Endocrine and Neurosteroid Research: As a prohormone to DHEA, the acetate form is valuable for studying the intracrine production of androgens and estrogens in peripheral tissues. mdpi.combioscientifica.com By administering Dehydroepiandrosterone acetate, researchers can study the effects of a sustained release of DHEA and its subsequent conversion to active sex steroids within specific tissues, such as adipose tissue or the brain. nih.gov DHEA itself is considered a neurosteroid, exerting direct effects on the central nervous system by modulating critical neurotransmitter receptors, including GABA-A and NMDA receptors. nih.govplos.orgnih.gov Therefore, Dehydroepiandrosterone acetate can be used in animal models to explore the neurophysiological and behavioral consequences of altered DHEA levels.
The chemical synthesis of Dehydroepiandrosterone acetate has also been a subject of research, with chemoenzymatic processes being developed to produce the compound efficiently from other steroid precursors like 4-androstene-3,17-dione. acs.org This highlights its importance not only as a research tool but also as a key intermediate in the synthesis of other significant steroidal molecules, such as the prostate cancer drug abiraterone (B193195) acetate. acs.orgiiarjournals.org
Table 2: Summary of Selected Research Findings Using Dehydroepiandrosterone Acetate
| Research Area | Model System | Key Findings | Reference |
|---|---|---|---|
| Metabolism | Adult Sprague-Dawley Rats | Reduced body weight and body fat; Increased resting heat production; Lowered serum triglycerides. nih.gov | nih.gov |
| Metabolism | Rats | Increased number and size of liver peroxisomes. nih.gov | nih.gov |
| Pharmaceutical Synthesis | Chemoenzymatic Process | Efficient synthesis from 4-androstene-3,17-dione developed, highlighting its role as a key intermediate. acs.org | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZQTLCXHGLOK-ZKHIMWLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020380 | |
| Record name | Dehydroepiandrosterone 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853-23-6 | |
| Record name | 3β-Acetoxyandrost-5-en-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dehydroepiandrosterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroepiandrosterone 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxyandrost-5-en-17-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PRASTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic and Biosynthetic Pathways of Dehydroepiandrosterone Acetate and Its Precursors
Chemoenzymatic Synthesis of Dehydroepiandrosterone Acetate (B1210297)
A novel and efficient chemoenzymatic route has been developed for the synthesis of DHEA acetate, starting from 4-androstene-3,17-dione (4-AD). acs.orgacs.org This process is noted for its high yield, cost-effectiveness, and scalability, making it a significant advancement in steroid synthesis. acs.orgresearchgate.net
Enzymatic Reduction Methodologies for Stereoselective Conversion
A critical step in the chemoenzymatic synthesis is the highly regio- and stereoselective reduction of 5-androstene-3,17-dione (5-AD) to DHEA. This is achieved using a specific ketoreductase (KRED) enzyme. acs.orgacs.org
Extensive screening of nearly 400 proprietary and commercial ketoreductases identified a short-chain dehydrogenase/reductase from the bacterium Sphingomonas wittichii as the ideal catalyst. acs.orgnih.gov This enzyme exhibits remarkable selectivity, exclusively reducing the C3-carbonyl group of 5-AD to the desired 3β-alcohol, which is the structural characteristic of DHEA, with a diastereomeric excess of over 99%. acs.orgacs.orgnih.gov Notably, this enzyme shows almost no activity towards the isomeric precursor, 4-AD. acs.org
The ketoreductase from Sphingomonas wittichii demonstrates excellent robustness and stability in the presence of organic solvents, which is crucial for industrial applications. It performs well under high substrate concentrations, up to 150 g/L, in biphasic reaction conditions. acs.orgacs.org The enzyme's activity can be determined spectrophotometrically by monitoring the conversion of the NAD(P)+ cofactor to NAD(P)H. acs.org
Utilization of Precursor Compounds in Chemical Synthesis
The synthesis proceeds through the following key steps:
Isomerization: 4-AD is first converted to 5-androstene-3,17-dione (5-AD). acs.org This is achieved through a base-catalyzed chemical reaction. researchgate.net
Enzymatic Reduction: The resulting 5-AD is then subjected to the highly selective enzymatic reduction described in the previous section to yield DHEA. acs.orgacs.org
Acetylation: Finally, DHEA is acetylated to produce DHEA acetate. acs.org
Another important precursor in steroid synthesis is 16-dehydropregnenolone (B108158) acetate (16-DPA). wikipedia.org This compound serves as a key intermediate for the production of various steroids, including DHEA acetate. hmdb.caresearchgate.net 16-DPA can be synthesized from steroidal sapogenins such as diosgenin (B1670711) from Mexican yams and solasodine (B1681914) from certain nightshade plants. wikipedia.org The conversion of 16-dehydropregnenolone acetate to DHEA involves steps like oximation followed by a Beckmann rearrangement and hydrolysis. google.com
Acetylation Processes for Dehydroepiandrosterone Derivatization
The final step in the chemoenzymatic synthesis is the acetylation of DHEA to form DHEA acetate. This chemical conversion has been shown to be straightforward and can be accomplished with high efficiency under various conditions. acs.org
Several methods have proven successful for this acetylation, including the use of:
Acetic anhydride (B1165640) with pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. acs.org
Acetic anhydride with boron trifluoride diethyl etherate in dichloromethane. acs.org
Acetic anhydride with sodium acetate in acetic acid. acs.org
Acetic anhydride with triethylamine (B128534) and DMAP in toluene. acs.org
For process optimization, a method using acetic anhydride and sodium acetate in acetic acid was developed, allowing for a complete conversion of DHEA to its acetate form over 16 hours. acs.org This method simplifies the process by allowing the crude DHEA from the enzymatic step to be used directly, telescoping the synthesis and reducing the number of unit operations. acs.org
Optimization and Scalability of Synthetic Processes
Significant efforts have been made to optimize and scale up the chemoenzymatic synthesis of DHEA acetate to make it suitable for industrial production. A key achievement was the development of a process that can handle high substrate concentrations. acs.orgacs.org The robustness of the Sphingomonas wittichii ketoreductase allows for biotransformations at substrate loads of up to 150 g/L. acs.org
The process has been successfully scaled up to a 200-gram scale. acs.org In this scaled-up process, 5-AD is dissolved in ethyl acetate and subjected to the enzymatic reduction. After the reaction, the resulting DHEA is not isolated but is "telescoped" directly into the acetylation step. acs.org The final DHEA acetate is then purified by crystallization from methanol (B129727), yielding a product with over 99.5% purity. acs.org This streamlined process offers considerable cost and operational advantages. acs.org
Further research has explored other chemoenzymatic approaches, such as using an acetoxylated derivative of 4-AD, which is then converted to DHEA through an enzyme cascade involving a hydrolysis and a reduction reaction. uni.lunih.gov This method has also demonstrated high space-time yield and purity. uni.lunih.gov
Endogenous Dehydroepiandrosterone Biosynthesis as a Precursor to DHEA Acetate
While DHEA acetate is a synthetic compound, its direct precursor, DHEA, is an abundant endogenous steroid hormone produced in the human body. wikipedia.org The biosynthesis of DHEA primarily occurs in the adrenal glands, gonads, and brain. wikipedia.org This natural pathway provides the foundational molecule for the synthetic production of DHEA acetate.
Cholesterol as the Primary Steroidogenic Substrate
All steroid hormones, including DHEA, are derived from cholesterol. thieme-connect.com The process of steroidogenesis begins with the transport of cholesterol from cellular stores into the mitochondria. nih.gov This transport is a critical and rate-limiting step in hormone production. nih.gov
The initial and committed step in steroid biosynthesis is the conversion of cholesterol to pregnenolone (B344588). thieme-connect.comontosight.ai This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orguniprot.orgwikipedia.org This enzyme is located in the inner mitochondrial membrane. nih.govbioscientifica.com The reaction involves three sequential oxidations of the cholesterol side chain, ultimately cleaving it to form pregnenolone and 4-methylpentanal. uniprot.orgnih.gov
From pregnenolone, the synthesis of DHEA requires the action of another key enzyme, 17α-hydroxylase/17,20-lyase (CYP17A1). wikipedia.orgthieme-connect.com This enzyme, located in the endoplasmic reticulum, performs two sequential reactions: first, it hydroxylates pregnenolone to form 17α-hydroxypregnenolone, and then it cleaves the C17-C20 bond to produce DHEA. bioscientifica.comnih.gov
The efficient production of DHEA in specific tissues like the fetal adrenal cortex and the zona reticularis of the adult adrenal gland is also dependent on the low expression of another enzyme, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B2). thieme-connect.combioscientifica.com This enzyme would otherwise divert the precursor pregnenolone towards the synthesis of other steroid hormones like progesterone (B1679170) and corticosteroids. frontiersin.orgmedscape.comwikipedia.org
Role of Cytochrome P450 Enzymes in Δ5-Steroidogenesis (e.g., CYP11A1, CYP17A1)
The synthesis of DHEA is critically dependent on two key enzymes from the cytochrome P450 superfamily: CYP11A1 and CYP17A1. wikipedia.orgmdpi.com These enzymes catalyze the necessary steps in the Δ5-pathway, which maintains a double bond at the C-5 position of the steroid nucleus. nih.gov
CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): Located in the inner mitochondrial membrane, CYP11A1, also known as P450scc, initiates steroidogenesis. nih.gov It is responsible for the first and rate-limiting step: the conversion of cholesterol to pregnenolone. researchgate.netnih.gov This process involves three sequential reactions: two hydroxylations at positions C22 and C20, followed by the cleavage of the cholesterol side chain. nih.gov The activity of CYP11A1 quantitatively regulates the production of all steroid hormones. mdpi.com
CYP17A1 (17α-Hydroxylase/17,20-Lyase): This dual-function enzyme is located in the smooth endoplasmic reticulum and is essential for the production of androgens and glucocorticoids. wikipedia.orgwikipedia.org In the Δ5-pathway for DHEA synthesis, CYP17A1 acts upon pregnenolone in two distinct steps:
17α-hydroxylase activity: It first hydroxylates pregnenolone at the C17 position to form 17α-hydroxypregnenolone. wikipedia.orgacs.org
17,20-lyase activity: Subsequently, it cleaves the bond between C17 and C20 of 17α-hydroxypregnenolone, removing the side chain to produce DHEA. wikipedia.orgwikipedia.orgacs.org
The 17,20-lyase activity of CYP17A1 is the crucial step for sex hormone synthesis. wikipedia.org The efficiency of this lyase reaction is significantly enhanced by the presence of cofactors like cytochrome b5. aacrjournals.orgumich.edu
Enzymes in the Δ5-Steroidogenic Pathway to DHEA
| Enzyme | Location | Substrate | Product | Function |
|---|---|---|---|---|
| CYP11A1 (P450scc) | Inner Mitochondrial Membrane | Cholesterol | Pregnenolone | Catalyzes the rate-limiting first step of steroidogenesis. researchgate.netnih.gov |
| CYP17A1 | Smooth Endoplasmic Reticulum | Pregnenolone | 17α-Hydroxypregnenolone | Performs 17α-hydroxylation. wikipedia.orgwikipedia.org |
| 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Performs 17,20-lyase action (side-chain cleavage). wikipedia.orgwikipedia.org |
Primary Sites of Endogenous Production (Adrenal Cortex, Gonads, Brain)
The endogenous production of DHEA is not confined to a single gland but occurs in several key locations throughout the body.
Adrenal Cortex: The adrenal cortex is the primary source of circulating DHEA and its sulfated form, DHEA-S. nih.govwikipedia.org Specifically, the innermost zone of the cortex, the zona reticularis, is the main site of DHEA synthesis. wikipedia.orgwikipedia.org Production in the adrenal glands is regulated by the adrenocorticotropic hormone (ACTH). nih.govwikipedia.org While the adrenal glands secrete small amounts of testosterone (B1683101) directly, they are a major source of androgen precursors like DHEA. umich.edu In fact, 95% to 100% of DHEA-S originates from the adrenal cortex. wikipedia.orgwikipedia.org
Gonads: The gonads—testes in males and ovaries in females—are also significant sites of DHEA synthesis, accounting for about 10% of its production. wikipedia.org
Testes: In males, Leydig cells are the exclusive site of CYP17A1 expression and are responsible for synthesizing androgens. umich.edu Testicular tissue can convert precursors into DHEA, which then serves as an intermediate in the biosynthesis of testosterone. oup.com
Ovaries: In females, the theca interna cells of the ovaries express CYP11A1 and CYP17A1 and produce androgens, including DHEA. umich.edu These androgens are then typically transferred to the adjacent granulosa cells to be converted into estrogens. umich.edu
Brain: DHEA is also synthesized de novo within the brain, where it is classified as a "neurosteroid". nih.govwikipedia.orgpnas.org The presence of steroidogenic enzymes like CYP17A1 has been identified in brain cells. oup.com Studies have shown that astrocytes and neurons can produce DHEA from pregnenolone. oup.com This local synthesis suggests that DHEA has direct roles in the central nervous system, independent of its peripheral functions as a hormone precursor. pnas.orgoup.com While the enzymes CYP11A1 and CYP17A1 are well-established in adrenal and gonadal synthesis, some research suggests other enzymes, such as CYP1B1, may be involved in pregnenolone synthesis in the brain. usc.edu
Primary Endogenous Production Sites of DHEA
| Organ | Specific Location/Cell Type | Key Aspects |
|---|---|---|
| Adrenal Gland | Zona Reticularis of the Adrenal Cortex | Primary source of circulating DHEA and DHEA-S. nih.govwikipedia.org Production is regulated by ACTH. wikipedia.org |
| Gonads | Leydig Cells (Testes) Theca Cells (Ovaries) | Secondary site of DHEA production. wikipedia.org DHEA serves as a precursor for testosterone in testes and estrogens in ovaries. umich.eduoup.com |
| Brain | Astrocytes, Neurons | De novo synthesis of DHEA as a neurosteroid. nih.govoup.com Functions locally within the central nervous system. |
Metabolic Transformations and Bioactivation of Dehydroepiandrosterone Acetate Derived Dehydroepiandrosterone
Sulfation and Desulfation Dynamics (DHEA-S Interconversion via Sulfotransferases and Steroid Sulfatase)
The interconversion between DHEA and its sulfated form, DHEA-sulfate (DHEAS), is a critical regulatory step in steroid metabolism. oup.comnih.govnih.gov This dynamic process is governed by the opposing actions of two enzyme families: sulfotransferases (SULTs) and steroid sulfatase (STS). nih.govnih.gov
Sulfation: DHEA is sulfated into DHEAS by hydroxysteroid sulfotransferases, particularly SULT2A1. oup.comdutchtest.comnih.gov This reaction increases the water solubility of the steroid, facilitating its transport in the circulation and creating a large reservoir of precursor hormone. nih.govoup.comfrontiersin.org Sulfation is generally considered an inactivation step, as DHEAS itself is not biologically active and requires conversion back to DHEA to exert its effects. oup.comtandfonline.com
Desulfation: The hydrolysis of DHEAS back to DHEA is catalyzed by the enzyme steroid sulfatase (STS). oup.comnih.gov This reactivation step is essential for the subsequent conversion of DHEA into potent androgens and estrogens in peripheral tissues. oup.comnih.gov The activity of STS can, therefore, significantly influence the local availability of active sex steroids. cambridge.org
While it was traditionally believed that DHEA and DHEAS freely and continuously interconvert, some research suggests a lack of significant hepatic conversion of DHEAS back to DHEA, challenging the concept of DHEAS as a simple circulating storage pool for DHEA regeneration. oup.comoup.com The uptake of hydrophilic DHEAS into cells is an active process mediated by transporters like the organic anion-transporting polypeptide (OATP) family. oup.comnih.gov
The balance between sulfation and desulfation is crucial for maintaining steroid homeostasis. nih.govnih.gov Dysregulation of these pathways has been implicated in various conditions. For instance, impaired DHEA sulfation can lead to an excess of androgens. mdpi.com
Table 1: Key Enzymes in DHEA-S Interconversion
| Enzyme | Reaction Catalyzed | Function |
| Sulfotransferase (SULT2A1) | DHEA → DHEAS | Inactivation and formation of a circulating reservoir. oup.comdutchtest.comnih.gov |
| Steroid Sulfatase (STS) | DHEAS → DHEA | Reactivation of the prohormone for further metabolism. oup.comnih.gov |
Enzymatic Conversion to Androgenic Steroids (e.g., Androstenedione (B190577), Testosterone (B1683101), Dihydrotestosterone)
DHEA serves as a primary precursor for the synthesis of potent androgens through a series of enzymatic reactions. cambridge.orgnih.gov This conversion primarily occurs in peripheral tissues, a concept known as intracrinology. nih.gov The key androgens derived from DHEA include androstenedione, testosterone, and dihydrotestosterone (B1667394) (DHT). ccjm.org
The initial and rate-limiting step in this pathway is the conversion of DHEA to androstenedione. nih.gov This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). cambridge.orgnih.govmedchemexpress.com Androstenedione can then be further metabolized to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD). cambridge.orgnih.gov Finally, testosterone can be converted to the most potent androgen, dihydrotestosterone (DHT), by the action of 5α-reductase. nih.govccjm.orgoup.com
The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) is essential for the biosynthesis of all active steroid hormones. mdpi.comwikipedia.org It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.org In the context of DHEA metabolism, 3β-HSD is responsible for the oxidation of DHEA to androstenedione. cambridge.orgnih.govmedchemexpress.comwikipedia.org
This enzymatic step is critical as it channels DHEA into the pathway leading to the formation of more potent androgens. nih.govoup.com In humans, two main isoforms of 3β-HSD exist, HSD3B1 and HSD3B2, which are expressed in different tissues. mdpi.commedchemexpress.comwikipedia.org HSD3B1 is found in peripheral tissues like the skin and mammary gland, while HSD3B2 is predominantly expressed in the adrenal glands and gonads. medchemexpress.com The activity of 3β-HSD is a key determinant of the rate of androgen production from DHEA. nih.govnih.gov
The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org This is a crucial step in the bioactivation of androgens and estrogens. Specifically, 17β-HSD converts androstenedione to testosterone, a more potent androgen. cambridge.orgnih.govwikipedia.org This conversion significantly increases the androgenic potency of the steroid.
Different isoforms of 17β-HSD exist with varying substrate specificities and tissue distributions. wikipedia.orgoncotarget.com For example, some isoforms are primarily involved in the reduction of 17-ketosteroids to 17β-hydroxysteroids, thereby increasing hormonal activity. The expression of 17β-HSD in tissues like skeletal muscle allows for the local synthesis of testosterone from DHEA. physiology.org
The enzyme 5α-reductase is responsible for the conversion of testosterone to dihydrotestosterone (DHT), the most potent natural androgen. ccjm.orgoup.comphysiology.org DHT has a higher binding affinity for the androgen receptor than testosterone. oup.com This conversion occurs in various androgen-target tissues.
There are different isoforms of 5α-reductase, with SRD5A1 and SRD5A2 being the most well-characterized. oup.com The presence of 5α-reductase in tissues like skeletal muscle enables the local production of DHT from testosterone that was synthesized from DHEA. physiology.orgnih.gov The activity of 5α-reductase can be influenced by other hormones; for instance, DHEA itself has been shown to up-regulate 5α-reductase activity. meridianvalleylab.com The inhibition of 5α-reductase can block the effects of DHEA that are mediated through its conversion to DHT. nih.gov
Table 2: Key Enzymes in the Conversion of DHEA to Androgens
| Enzyme | Substrate | Product |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Dehydroepiandrosterone (DHEA) | Androstenedione cambridge.orgmedchemexpress.comwikipedia.org |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Androstenedione | Testosterone cambridge.orgnih.govwikipedia.org |
| 5α-Reductase | Testosterone | Dihydrotestosterone (DHT) ccjm.orgoup.comphysiology.org |
Role of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
Enzymatic Conversion to Estrogenic Steroids (e.g., Estrone (B1671321), Estradiol)
In addition to its conversion to androgens, DHEA is also a significant precursor for the synthesis of estrogens, such as estrone and estradiol (B170435). nih.govconsensus.app This conversion is particularly important in postmenopausal women, where peripheral synthesis from adrenal DHEA becomes the primary source of estrogens. nih.govconsensus.app
The pathway to estrogens involves the initial conversion of DHEA to androgens, specifically androstenedione and testosterone. cambridge.org These androgens are then converted to estrogens by the enzyme aromatase. nih.govnih.gov Androstenedione is aromatized to estrone, while testosterone is aromatized to the more potent estrogen, estradiol. nih.gov
Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is the key enzyme responsible for the final step in estrogen biosynthesis. nih.govccjm.org It catalyzes the conversion of androgens to estrogens. nih.gov Aromatase is expressed in various tissues, including the ovaries, placenta, adipose tissue, and brain, allowing for local estrogen production. nih.govoup.com
The conversion of DHEA-derived androgens to estrogens by aromatase is a critical process. nih.gov In some cellular contexts, the estrogenic effects of DHEA are dependent on its conversion to estrogens by aromatase. nih.gov For example, in certain breast cancer cells, the proliferative effects of DHEA are enhanced by aromatase expression. nih.gov However, some studies suggest that DHEA may also exert estrogenic effects independently of its conversion to estradiol. nih.gov The activity of aromatase can be modulated by various factors, and its inhibition is a therapeutic strategy in hormone-sensitive cancers. nih.govccjm.org
Table 3: Key Enzyme in the Conversion of DHEA-derived Androgens to Estrogens
| Enzyme | Substrate(s) | Product(s) |
| Aromatase (CYP19A1) | Androstenedione, Testosterone | Estrone, Estradiol nih.govnih.gov |
Formation of Oxygenated Metabolites (e.g., 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, 7-oxo-DHEA, 16α-hydroxy-DHEA)
A significant pathway in DHEA metabolism is hydroxylation, which leads to the formation of various oxygenated metabolites. These reactions are primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes and hydroxysteroid dehydrogenases (HSDs).
The 7-hydroxylation pathway is a major route for DHEA metabolism in multiple tissues. wikipedia.orgnih.gov The initial and rate-limiting step is the conversion of DHEA to 7α-hydroxy-DHEA. plos.org This reaction is predominantly catalyzed by the enzyme CYP7B1 (steroid 7α-hydroxylase), which is expressed in tissues like the brain, liver, prostate, and skin. wikipedia.orgwikipedia.orgnih.gov In the liver, CYP3A4 also contributes to this conversion. wikipedia.org
Once formed, 7α-hydroxy-DHEA can be further metabolized. It serves as a substrate for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes the inter-conversion between 7α-hydroxy-DHEA and 7β-hydroxy-DHEA via a 7-oxo-DHEA intermediate. nih.govebi.ac.uk The conversion sequence often proceeds from DHEA to 7α-hydroxy-DHEA, which is then oxidized to 7-oxo-DHEA, and subsequently reduced to the more stable 7β-hydroxy-DHEA. nih.gov This pathway is particularly active in the liver. nih.gov Some studies also suggest that 7β-hydroxy-DHEA can be formed directly from DHEA by different enzymes, although this appears to be a minor pathway. nih.gov
Another important hydroxylation reaction occurs at the C16 position, yielding 16α-hydroxy-DHEA. researchgate.net This metabolite is formed from DHEA through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 in adult liver microsomes, and by CYP3A7 in the fetal liver. medchemexpress.comcaymanchem.com 16α-hydroxylation is a concurrent metabolic reaction to 7-hydroxylation and occurs in the liver and adrenal cortex. researchgate.netsav.sk 16α-hydroxy-DHEA is a key precursor in the synthesis of fetal estrogens, particularly estriol. medchemexpress.comwikipedia.org
Table 1: Key Oxygenated Metabolites of DHEA and Their Formation
| Metabolite | Precursor | Key Enzyme(s) | Primary Tissues of Formation |
| 7α-hydroxy-DHEA | DHEA | CYP7B1, CYP3A4 | Brain, Liver, Prostate, Skin wikipedia.orgwikipedia.orgnih.gov |
| 7-oxo-DHEA | 7α-hydroxy-DHEA | 11β-HSD1 | Liver, Adipose Tissue, Skin nih.govendocrine-abstracts.org |
| 7β-hydroxy-DHEA | 7-oxo-DHEA, 7α-hydroxy-DHEA | 11β-HSD1 | Liver, Brain nih.govnih.govnih.gov |
| 16α-hydroxy-DHEA | DHEA | CYP3A4, CYP3A5, CYP3A7 (fetal) | Liver, Adrenal Cortex researchgate.netmedchemexpress.comcaymanchem.com |
Tissue-Specific Regulation of DHEA Metabolism
The metabolism of DHEA is highly dependent on the specific tissue, a concept known as intracrinology. mdpi.com This tissue-specific conversion allows for the local production of active steroid hormones tailored to the needs of a particular tissue, independent of circulating levels of the final active hormones. nih.gov The differential expression of metabolic enzymes is the primary driver of this phenomenon. mdpi.comnih.gov
Liver: The liver is a central hub for DHEA metabolism. It expresses a wide array of steroid-metabolizing enzymes, including CYP7B1, CYP3A4, and 11β-HSD1. wikipedia.orgnih.gov Consequently, the liver is a major site for the formation of 7-hydroxylated metabolites like 7α-hydroxy-DHEA, 7-oxo-DHEA, and 7β-hydroxy-DHEA. ebi.ac.uknih.gov The liver is also the primary site for 16α-hydroxylation of DHEA. researchgate.netmedchemexpress.com In rats, DHEA treatment has been shown to increase liver weight and alter mitochondrial respiration. physiology.orgnih.gov
Brain: DHEA and its metabolites are considered important neurosteroids. The brain expresses high levels of CYP7B1, making 7α-hydroxylation a quantitatively significant pathway for DHEA metabolism in this tissue. wikipedia.orgidexlab.compnas.org Both microsomes and mitochondria in rat brain tissue can produce 7α-OH-DHEA and 7β-OH-DHEA, although the formation appears to be catalyzed by different enzymes. nih.gov This localized metabolism may play a role in modulating neuronal function and neuroprotection. nih.govnih.gov
Adipose Tissue: Adipose tissue is an important peripheral site for steroid metabolism. It takes up DHEA from circulation, resulting in intracellular concentrations that can be four to ten times higher than in the blood. researchgate.netnih.gov Adipose tissue expresses enzymes like 11β-HSD1, allowing for the local conversion of DHEA and its metabolites. nih.gov It can convert DHEA-S (the sulfated form of DHEA) back to DHEA via steroid sulfatase, making it a source of active androgens and estrogens, particularly in postmenopausal women. bioscientifica.combioscientifica.com The metabolic activity in adipose tissue can be influenced by factors like obesity, with studies showing altered ratios of DHEA metabolites in obese individuals. endocrine-abstracts.org
Prostate: The prostate gland is another tissue where local DHEA metabolism is crucial. It expresses CYP7B1, and 7α-hydroxylation is considered a major pathway that can influence the local balance of sex steroids. portlandpress.comcapes.gov.br
Table 2: Tissue-Specific Expression of Key DHEA Metabolizing Enzymes
| Tissue | Key Enzymes Present | Predominant Metabolic Pathways |
| Liver | CYP7B1, CYP3A4, CYP3A5, 11β-HSD1, Steroid Sulfatase | 7-hydroxylation, 16α-hydroxylation, Sulfation/Desulfation nih.govnih.govmedchemexpress.comcaymanchem.com |
| Brain | CYP7B1, 11β-HSD1 | 7α-hydroxylation wikipedia.orgidexlab.comportlandpress.com |
| Adipose Tissue | 11β-HSD1, Steroid Sulfatase, Aromatase | Desulfation, Interconversion of 7-hydroxylated metabolites, Aromatization to estrogens nih.govbioscientifica.combioscientifica.com |
| Prostate | CYP7B1 | 7α-hydroxylation portlandpress.comcapes.gov.br |
| Skin | CYP7B1, 11β-HSD1 | 7α-hydroxylation, Interconversion of 7-hydroxylated metabolites nih.gov |
| Macrophages | Steroid Sulfatase | Desulfation (regulated by cytokines) nih.gov |
Molecular Mechanisms of Action of Dehydroepiandrosterone and Its Metabolites in Research Models
Receptor-Mediated Signaling Pathways
The pleiotropic actions of DHEA are realized through its interaction with multiple receptor types, including nuclear steroid receptors, neurotrophin receptors, G-protein coupled receptors, and others. bioscientifica.commdpi.com These interactions trigger a cascade of intracellular signaling events that modulate a wide range of physiological processes.
Nuclear Steroid Receptors (Androgen Receptor, Estrogen Receptor Alpha and Beta)
DHEA and its metabolites can directly bind to and modulate the activity of androgen and estrogen receptors. bioscientifica.com Although DHEA's affinity for these receptors is generally lower than that of their cognate ligands, its high circulating concentrations allow it to exert significant biological effects. wikipedia.orgoup.com
Androgen Receptor (AR): DHEA itself is a weak partial agonist of the androgen receptor. wikipedia.org It binds to the AR with a relatively low affinity (Ki of approximately 1 μM) and can act as a transcriptional antagonist. oup.com Studies have shown that DHEA can compete with the potent androgen dihydrotestosterone (B1667394) (DHT) for binding to the AR and can upregulate AR protein levels in the brain, suggesting it has intrinsic androgenic activity independent of its conversion to other androgens. nih.gov However, much of DHEA's androgenic effect is mediated through its conversion to testosterone (B1683101) and DHT in peripheral tissues.
Estrogen Receptor Alpha (ERα) and Beta (ERβ): DHEA and its metabolites, such as androstenediol (B1197431) and androstenedione (B190577), can activate both ERα and ERβ. nih.govnih.gov DHEA binds to ERα and ERβ with Ki values of approximately 1.1 μM and 0.5 μM, respectively, showing a preference for ERβ. oup.com The activation of these receptors by DHEA and its metabolites can be inhibited by ER antagonists, confirming a direct interaction. nih.govnih.gov Research indicates that DHEA's metabolites, rather than DHEA itself, are more potent activators of estrogen receptors and can stimulate the proliferation of estrogen-sensitive cells. nih.gov The estrogenic activity of DHEA is cell-type and gene-specific, highlighting the complexity of its signaling. nih.gov
Interactive Data Table: Binding Affinities of DHEA and its Metabolites to Nuclear Steroid Receptors
| Compound | Receptor | Binding Affinity (Ki) | Agonist/Antagonist Activity |
| DHEA | Androgen Receptor (AR) | ~1 μM oup.com | Weak partial agonist, transcriptional antagonist wikipedia.orgoup.com |
| DHEA | Estrogen Receptor α (ERα) | ~1.1 μM oup.com | Agonist oup.com |
| DHEA | Estrogen Receptor β (ERβ) | ~0.5 μM oup.com | Preferential agonist (EC50 ~200 nM) mdpi.comoup.com |
| Androstenediol | Estrogen Receptor α (ERα) | ~3.6 nM mdpi.com | Agonist nih.gov |
| Androstenediol | Estrogen Receptor β (ERβ) | ~0.9 nM mdpi.com | Agonist nih.gov |
Neurotrophin Receptors (TrkA, p75NTR, TrkC)
A significant discovery revealed that DHEA and its sulfate (B86663) ester, DHEA-S, directly bind to and activate neurotrophin receptors with high affinity. wikipedia.orgnih.gov These receptors are crucial for neuronal survival, development, and function. nih.gov
DHEA has been shown to bind to TrkA, the high-affinity receptor for nerve growth factor (NGF), and the pan-neurotrophin receptor p75NTR. nih.govscispace.com The binding affinity of DHEA for these receptors is in the low nanomolar range (KD of approximately 7.4 nM for TrkA and 5.6 nM for p75NTR). nih.gov This interaction is functionally significant, as DHEA can induce TrkA phosphorylation and activate downstream signaling pathways, such as those involving Shc, Akt, and ERK1/2, thereby preventing neuronal apoptosis. nih.gov Furthermore, DHEA has been found to bind to TrkC, the receptor for neurotrophin-3 (NT-3), and induce its phosphorylation. oup.comoup.com These findings have led to the classification of DHEA and DHEA-S as "steroidal microneurotrophins." wikipedia.org
G-Protein Coupled Receptors (e.g., GPER1, DHEA-specific GPCRs in Endothelial Cells)
DHEA can elicit rapid, non-genomic effects through its interaction with G-protein coupled receptors (GPCRs) located on the cell membrane. bioscientifica.com In human endothelial cells, DHEA binds to a specific GPCR with a Kd of approximately 49 nM, leading to the activation of MAPK and endothelial nitric oxide synthase. nih.gov
One important GPCR that DHEA interacts with is the G-protein coupled estrogen receptor (GPER), also known as GPR30. frontiersin.org DHEA has been shown to activate GPER, leading to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream signaling pathways like ERK and c-Jun. mdpi.com This activation can regulate the transcription of specific genes, such as the cancer-associated microRNA-21 in liver cancer cells. nih.govnih.gov The protective effects of DHEA against endoplasmic reticulum stress-induced apoptosis in human vascular smooth muscle cells have been shown to be mediated by the activation of GPER, ERα, and ERβ. frontiersin.org
Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ)
DHEA has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play key roles in lipid and glucose metabolism. bioscientifica.comsmw.ch
PPARα: In rodent models, DHEA treatment leads to the activation of PPARα. nih.gov This activation is associated with an increase in the expression of genes involved in fatty acid oxidation. nih.govthieme-connect.de However, it is important to note that while DHEA is a ligand for PPARα in rodents, it is not in humans. wikipedia.org The mechanism of PPARα activation by DHEA in rodents appears to be indirect, possibly involving dephosphorylation of the receptor. nih.gov
PPARγ: DHEA has been observed to down-regulate the expression of PPARγ in adipocytes. oup.com This effect is both time- and concentration-dependent and occurs at the mRNA level. oup.com Since PPARγ is a critical factor in adipocyte differentiation and lipid storage, this down-regulation by DHEA may contribute to its anti-obesity effects observed in animal studies. oup.comjst.go.jp
Pregnane (B1235032) X Receptor (PXR) Activation
The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds. pnas.org DHEA and its metabolites have been identified as activators of PXR. nih.govscbt.com In transient transfection assays, DHEA, androstenediol, and androstenedione were shown to activate PXR, although they are considered relatively weak activators, with maximal induction observed at concentrations of 50 to 100 μM. nih.govnih.gov
There are species-specific differences in PXR activation by DHEA and its metabolites. nih.gov For instance, the DHEA metabolite androstenediol activates murine PXR but not human PXR. nih.gov The activation of PXR by DHEA is thought to contribute to the induction of cytochrome P450 enzymes, such as CYP3A, which are involved in steroid and xenobiotic metabolism. nih.govnih.gov
Mineralocorticoid Receptor Interactions and Downstream Signaling
Interestingly, some of the vascular protective effects of DHEA appear to be dependent on the mineralocorticoid receptor (MR), even though DHEA itself does not act as a direct agonist for this receptor. ahajournals.orgnih.gov
In vascular cells, DHEA has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and alter the phosphorylation and cellular location of the transcription factor FoxO1. ahajournals.orgnih.gov These effects were prevented by the pharmacological blockade of the MR with eplerenone (B1671536) or by silencing the MR gene. ahajournals.orgnih.gov This suggests that DHEA's signaling in these cells requires a functional MR. researchgate.net The exact mechanism for this interaction is not fully understood, but it is hypothesized that DHEA may interact with co-factors that modify MR activity or that it may bind to an as-yet-unidentified receptor that in turn transactivates the MR. ahajournals.orgnih.gov
Neurotransmitter Receptor Modulation (e.g., GABA(A), NMDA, Sigma-1 Receptors)
Dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, are well-established as neuroactive steroids that can allosterically modulate several key neurotransmitter receptors in the central nervous system. nih.govbioscientifica.com This modulation is a primary mechanism for their rapid, non-genomic effects on neuronal excitability and function. bioscientifica.com
GABA(A) Receptors: DHEA and DHEAS act as negative allosteric modulators of the γ-aminobutyric acid type A (GABA(A)) receptor. nih.govoup.comwikipedia.org By binding to the receptor complex, they inhibit GABA-mediated chloride ion influx, which reduces the inhibitory tone of GABAergic neurotransmission and results in a net excitatory effect. oup.commedchemexpress.com DHEAS is often reported to be a more potent modulator of this receptor than its unsulfated counterpart. oup.com This antagonistic action at the GABA(A) receptor is thought to contribute to the neuroexcitatory properties of DHEA(S). oup.comresearchgate.net Studies using recombinant α1β2γ2S GABA(A) receptors have confirmed that DHEAS behaves as an allosteric antagonist. scite.aikarger.com
NMDA Receptors: DHEA and its metabolites exhibit complex modulatory effects on N-methyl-D-aspartate (NMDA) receptors. DHEA has been shown to act as a positive allosteric modulator of the NMDA receptor, enhancing its function. wikipedia.orgnih.gov This potentiation of the NMDA response can be reversed by progesterone (B1679170). jneurosci.org Some research suggests this modulation is indirect, occurring via sigma-1 receptors. jneurosci.orgpnas.org For instance, in rat hippocampal neurons, low doses of DHEA potentiated the NMDA response, an effect that was blocked by sigma-1 receptor antagonists. jneurosci.org DHEA can rapidly increase intracellular calcium via NMDA receptor activation, an effect not seen with DHEAS, suggesting specific actions of the unsulfated steroid. nih.govpnas.org Furthermore, DHEAS has been shown to induce an allosteric modulation of the ifenprodil (B1662929) binding site on the NR2B subunit of the NMDA receptor. nih.gov
Sigma-1 Receptors: DHEA is a known agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. wikipedia.orgmedchemexpress.comnih.gov This interaction is crucial for many of DHEA's neuroprotective and cognitive-enhancing effects. Activation of the sigma-1 receptor by DHEA can stimulate various downstream signaling pathways, including CaMKII, PKC, and ERK. nih.govplos.org This interaction has been shown to ameliorate cognitive deficits and improve hippocampal long-term potentiation in research models. nih.gov Crystal structure analysis has provided insight into how DHEAS binds to the sigma-1 receptor, primarily through hydrophobic interactions and hydrogen bonds. rcsb.org
Table 1: Summary of DHEA/DHEAS Actions on Neurotransmitter Receptors
| Receptor | Modulatory Action | Reported Effect |
|---|---|---|
| GABA(A) | Negative Allosteric Modulator | Decreases inhibitory neurotransmission nih.govoup.com |
| NMDA | Positive Allosteric Modulator | Enhances excitatory neurotransmission nih.govjneurosci.org |
| Sigma-1 | Agonist | Activates intracellular signaling pathways nih.govplos.org |
Enzyme-Mediated Regulatory Actions
Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition and its Consequences
DHEA is a potent uncompetitive inhibitor of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH). pnas.orgnih.gov G6PDH is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a critical metabolic pathway that produces NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). iums.ac.ir By inhibiting G6PDH, DHEA reduces the intracellular pool of NADPH. nih.gov
This inhibition has significant metabolic consequences. A primary role of NADPH is to serve as a reducing equivalent for biosynthetic reactions and to regenerate reduced glutathione, a key antioxidant. Therefore, G6PDH inhibition by DHEA can lead to a decrease in NADPH-dependent processes, including the production of oxygen-free radicals. nih.gov In studies on 3T3-L1 fibroblasts, DHEA-induced inhibition of G6PDH was directly linked to a block in their differentiation into adipocytes. pnas.org Research on human erythrocytes showed that DHEA inhibited G6PDH activity, with a more pronounced effect in the presence of oxygen. iums.ac.iriums.ac.ir This inhibitory action is considered a key part of the mechanism behind DHEA's anti-proliferative and chemopreventive effects observed in various experimental models. nih.gov
Table 2: Observed Inhibition of Human Erythrocyte G6PDH by Steroids
| Steroid | Concentration | % Inhibition |
|---|---|---|
| Dehydroepiandrosterone (DHEA) | Physiological (5.5 µM) | 42% (with O2), 12% (without O2) iums.ac.iriums.ac.ir |
| Progesterone | Physiological | 25% iums.ac.iriums.ac.ir |
| Estradiol (B170435) | Physiological | 15% iums.ac.iriums.ac.ir |
| Testosterone Propionate | Physiological | 11% iums.ac.iriums.ac.ir |
Modulation of NADPH-Dependent Cytochrome P450 Enzymes
DHEA and its metabolites are intricately involved with the function and expression of cytochrome P450 (CYP) enzymes, many of which are NADPH-dependent. mdpi.com DHEA itself is synthesized from cholesterol via CYP enzymes like CYP17A1. mdpi.comnih.gov
DHEA can influence the expression of various CYP enzymes, often through the activation of nuclear receptors. In primary human hepatocytes, DHEA treatment increased the expression and activity of CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govnih.gov The induction of CYP2B6 by DHEA involves the activation of the Constitutive Androstane Receptor (CAR). nih.govnih.gov DHEA is also an activator of the Pregnane X Receptor (PXR), which mediates the induction of enzymes like CYP3A4. nih.govnih.gov
Furthermore, DHEA is a substrate for certain CYP enzymes. For example, CYP7B1, a P450 enzyme found in the brain, selectively catalyzes the 7α-hydroxylation of DHEA to form 7α-hydroxy-DHEA, a neurosteroid with its own distinct biological activities. pnas.org This interplay, where DHEA is both a product and a modulator of CYP enzymes, highlights its complex role in regulating steroid metabolism and xenobiotic detoxification. ingentaconnect.com
Intracellular Signal Transduction Cascades (e.g., ERK1/2, Akt, PI3K)
DHEA can trigger rapid intracellular signaling events that are independent of its conversion to sex steroids or its direct action on nuclear receptors. These non-genomic actions are often initiated at the cell surface and involve key protein kinase cascades. bioscientifica.com
ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK1/2) pathway is a prominent target of DHEA signaling. In primary rat Leydig cells, DHEA was shown to enhance testosterone biosynthesis by activating the ERK1/2 pathway, which led to increased expression of steroidogenic enzymes 3β-HSD and 17β-HSD. karger.com This activation can be initiated through DHEA's binding to the sigma-1 receptor, which in turn modulates MEK-ERK signaling. karger.com In other models, DHEA has been shown to stimulate endothelial cell proliferation and angiogenesis through ERK1/2-mediated mechanisms. bioscientifica.com
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade activated by DHEA, often promoting cell survival and proliferation. nih.gov In vascular endothelial cells, DHEA protects against apoptosis by triggering a Gαi protein-dependent activation of the PI3K/Akt pathway. researchgate.net This activation leads to the increased expression of the anti-apoptotic protein Bcl-2. researchgate.net In newborn neurons, DHEA prevents cell death via PI3K/Akt/mTOR signaling. imrpress.com Studies have shown that the protective effects of DHEA can be blocked by PI3K inhibitors like LY294002, confirming the pathway's essential role. nih.govresearchgate.net
Activation of these pathways (ERK1/2 and PI3K/Akt) is often linked to DHEA's interaction with the sigma-1 receptor. plos.org For example, sigma-1 receptor stimulation by DHEA in the hippocampus activates CaMKII, PKC, and ERK, leading to improved cognitive function. nih.gov This demonstrates a convergence of receptor-mediated events with the activation of downstream kinase cascades.
Mechanisms of Gene Expression and Transcriptional Activity Modulation (e.g., GnRH, Androgen Receptor)
DHEA influences gene expression through both direct and indirect mechanisms, including acting as a ligand for nuclear receptors and regulating the expression of key genes involved in neuroendocrine function.
Androgen Receptor (AR): While DHEA is a precursor to more potent androgens like testosterone, it can also interact directly with the Androgen Receptor (AR). nih.gov It binds to the AR, albeit with a lower affinity than testosterone or dihydrotestosterone (DHT), and can act as a direct transcriptional activator. nih.govoup.com In CV-1 cells transfected with an AR-responsive reporter gene, DHEA induced transcriptional activity. nih.gov This effect was shown to be independent of its conversion to other androgens, as it was not blocked by inhibitors of 3β-hydroxysteroid dehydrogenase. nih.gov DHEA was also found to upregulate the protein levels of the AR itself in mouse brain and hypothalamic cells. nih.gov Interestingly, DHEA shows significantly greater transcriptional activation of certain mutant ARs found in prostate cancer cells compared to the wild-type receptor, suggesting a role in hormone-sensitive cancer progression. oup.comnih.gov
Gonadotropin-Releasing Hormone (GnRH): DHEA exerts complex, and sometimes contradictory, regulatory effects on the gene expression of Gonadotropin-Releasing Hormone (GnRH). In immortalized GT1-7 hypothalamic neurons, DHEA directly inhibits GnRH gene transcription. nih.gov This inhibitory effect appears to be a direct action of DHEA itself, as it was not prevented by an AR antagonist or by an inhibitor of DHEA's metabolic conversion. nih.gov However, in vivo studies in rats have shown different effects depending on sex. DHEA administration decreased GnRH mRNA levels in male rats but increased them in female rats, suggesting that the effects in a whole-organism context are likely mediated by its conversion to active sex steroids (androgens or estrogens). nih.gov Furthermore, DHEA can indirectly stimulate GnRH release from neurons by acting on astrocytes to increase their secretion of TGF-β1, a growth factor that stimulates GnRH. karger.com This effect is partially dependent on the aromatization of DHEA to estradiol within the astrocytes. karger.com
Cellular and Subcellular Biological Activities in in Vitro and Ex Vivo Models
Anti-Apoptotic Effects in Neuronal and Vascular Endothelial Cells
DHEA exhibits protective effects against programmed cell death, or apoptosis, in both neuronal and vascular endothelial cells. In vitro studies have demonstrated that DHEA can act as a neurotrophin, binding to nerve growth factor (NGF) receptors and protecting neurons from apoptosis. irb.hr The anti-apoptotic mechanism involves the increased expression of the anti-apoptotic protein Bcl-2 and a decrease in the levels of pro-apoptotic proteins like Bax, caspase-9, and caspase-3. irb.hr
In vascular endothelial cells, DHEA has been shown to be a survival factor, protecting against apoptosis induced by serum deprivation. nih.govresearchgate.netvt.edu This protective effect is dose-dependent and occurs at physiological concentrations. nih.govresearchgate.netvt.edu The mechanism involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is dependent on Gαi proteins. nih.govresearchgate.netvt.edu This activation leads to an enhancement of Bcl-2 protein expression, its promoter activity, and gene transcription, thereby inhibiting the apoptotic cascade. nih.govresearchgate.net Neutralizing Bcl-2 with an antibody significantly diminishes the anti-apoptotic effect of DHEA. nih.govresearchgate.net
Stimulation of Endothelial Cell Proliferation and Angiogenesis
DHEA has been found to stimulate the proliferation of vascular endothelial cells and promote angiogenesis (the formation of new blood vessels). nih.govnih.govoup.com This effect is mediated through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govoup.comoup.com DHEA, at concentrations found in human blood, activates a plasma membrane receptor on endothelial cells, leading to the phosphorylation and nuclear translocation of ERK1/2. nih.govnih.gov This signaling cascade is dependent on G-proteins, as it is blocked by pertussis toxin. nih.govoup.com The activation of the ERK1/2 pathway by DHEA leads to increased endothelial cell proliferation and migration. nih.govnih.gov Furthermore, DHEA has been shown to increase the formation of primitive capillary tubes in vitro and enhance angiogenesis in a chick embryo chorioallantoic membrane assay in vivo. nih.govnih.gov
Immunomodulatory Responses and Cytokine Regulation
DHEA and its derivatives have been shown to possess immunomodulatory properties, influencing cytokine production and immune cell function. nih.gov DHEA can counteract the immunosuppressive effects of glucocorticoids. frontiersin.orgoup.comnih.gov It has been reported to favor a Th1 cytokine profile by acting as a transcriptional activator of the Interleukin-2 (IL-2) gene in CD4+ cells. frontiersin.org In studies involving peripheral blood mononuclear cells (PBMCs) from asthmatic individuals, DHEA was found to suppress the production of IL-5 and IL-10 in a dose-dependent manner. nih.gov In the context of parasitic infections, such as with Plasmodium berghei ANKA, DHEA administration differentially affected cytokine levels in male and female mice, decreasing IFN-γ, IL-2, and IL-4 concentrations in females. mdpi.com DHEA treatment can also modulate the expression of the human glucocorticoid receptor, leading to an upregulation of the GRβ isoform, which acts as a dominant-negative inhibitor of the pro-inflammatory GRα. oup.comnih.gov This modulation of glucocorticoid receptor splicing appears to be a key mechanism behind DHEA's anti-glucocorticoid and immunomodulatory effects. nih.gov
Anti-Proliferative Effects in Specific Cancer Cell Lines (e.g., HeLa, WI-38)
Dehydroepiandrosterone acetate (B1210297) and other DHEA derivatives have demonstrated cytotoxic activity against certain cancer cell lines while showing protective effects on normal cells. In a study evaluating various DHEA derivatives, Dehydroepiandrosterone acetate was among the compounds that exhibited micromolar cytotoxic activity towards HeLa (cervical cancer) and K562 (lymphoblast) human cancer cells. mdpi.comresearchgate.netdntb.gov.ua In contrast, these same compounds stimulated the growth of normal WI-38 (fetal lung fibroblast-like) cells by 30-50%, indicating cytoprotective properties for noncancerous cells. mdpi.comresearchgate.net DHEA itself has been shown to inhibit the proliferation of HeLa cells, with a half-maximal inhibitory concentration (IC50) of 70 μM. researchgate.net This anti-proliferative effect in cervical cancer cells appears to be independent of androgen and estrogen receptors. caldic.com
Anthelmintic and Antiparasitic Effects (Toxoplasma gondii, Taenia crassiceps)
DHEA has shown direct antiparasitic activity against various pathogens. In vitro studies have demonstrated a toxoplasmicidal effect of DHEA on extracellular tachyzoites of Toxoplasma gondii. mdpi.com Exposure to DHEA resulted in a significant decrease in parasite viability. mdpi.com The hormone has also been shown to reduce the in vitro reproduction of Taenia crassiceps cysticerci by 75%. mdpi.com In a murine model, pre-treatment with DHEA reduced the parasite load of Taenia crassiceps metacestodes by 50%. mdpi.com While the exact mechanisms are still under investigation, these findings suggest that DHEA can directly impact the viability and reproduction of these parasites. mdpi.com
Advanced Research Methodologies and Analytical Approaches for Dehydroepiandrosterone Acetate and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of DHEA acetate (B1210297), allowing for the separation of the compound from complex mixtures and its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of DHEA acetate and monitoring its chemical conversions. In synthetic processes, HPLC is instrumental in determining the success of reactions and the purity of the final product. For instance, a chemoenzymatic process for synthesizing DHEA acetate utilized HPLC to confirm a final purity of over 99.5%. acs.orgresearchgate.net The reaction progress, such as the conversion of DHEA to DHEA acetate, can be meticulously monitored, with studies showing the ability to track conversions to over 99%. acs.orgacs.org
Different HPLC methods can be employed depending on the analytical need. For purity analysis of DHEA acetate, a common method involves a C18 column with a mobile phase gradient of water and acetonitrile, and UV detection at approximately 205 nm. acs.orgacs.orgamazonaws.com Another method for analyzing DHEA in dietary supplements used a C18 column with an isocratic mobile phase of methanol (B129727) and water (70:30 v/v) at a flow rate of 1 mL/min, with UV detection at 210 nm. ajol.info These methods allow for the separation and quantification of DHEA acetate from its precursors, byproducts, and degradation products. acs.orgacs.org
Table 1: Exemplary HPLC Methods for Dehydroepiandrosterone Acetate Analysis
| Parameter | Method 1: Purity Analysis | Method 2: Dietary Supplement Analysis |
| Column | Kinetex C8, 2.6 µm, 100 Å, 150 x 4.6 mm acs.orgacs.orgamazonaws.com | C18, 5µm, 150 mm × 4.6 mm ajol.info |
| Mobile Phase | Gradient of Water:Acetonitrile acs.orgacs.orgamazonaws.com | Isocratic Methanol:Water (70:30 v/v) ajol.info |
| Flow Rate | 1 mL/min acs.orgacs.orgamazonaws.com | 1 mL/min ajol.info |
| Detection | UV at 205 nm acs.orgacs.orgamazonaws.com | UV at 210 nm ajol.info |
| Column Temp. | 40 °C acs.orgacs.orgamazonaws.com | Not Specified |
| Retention Time | ~12.5 min amazonaws.com | 10.8 min ajol.info |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Steroid Profiling in Complex Matrices
For the analysis of DHEA acetate and its metabolites in complex biological matrices such as plasma and serum, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govannlabmed.orgunipi.it This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.net LC-MS/MS allows for the simultaneous quantification of multiple steroids, providing a comprehensive steroid profile. nih.govnih.gov
The use of an atmospheric pressure photoionization (APPI) source in LC-MS has been shown to provide adequate sensitivity for steroids like DHEA in human serum without requiring extensive sample preparation. allenpress.com Methods have been developed for the simultaneous analysis of a wide range of steroids, including DHEA, from small sample volumes. nih.govmedrxiv.org Derivatization techniques can also be employed to enhance the detection of steroids like DHEA in samples such as saliva. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids, including DHEA and its derivatives. nih.govoup.com Prior to analysis, steroids often require derivatization to increase their volatility and thermal stability. oup.com This method is particularly useful for identifying and quantifying steroid metabolites in various biological samples. nih.govnih.gov
GC-MS can be operated in "scan mode" for untargeted steroidomics, where full mass spectra are collected to identify all detectable compounds. oup.com For routine quantification, a targeted approach is often preferred for its increased sensitivity. oup.com GC coupled with combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized application used in anti-doping to differentiate between endogenous and exogenous DHEA by measuring carbon isotope ratios. nih.gov
Spectroscopic and Spectrometric Characterization (e.g., 1H NMR, LC-MS)
The structural elucidation and characterization of DHEA acetate are heavily reliant on spectroscopic and spectrometric techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure of DHEA acetate. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For DHEA acetate, characteristic signals in the ¹H NMR spectrum (in CDCl₃) include a singlet around 2.04 ppm corresponding to the methyl protons of the acetate group, and a multiplet for the proton at the C3 position shifted downfield due to the ester linkage. acs.org These spectral data are critical for confirming the successful acetylation of DHEA and for identifying impurities. acs.orgacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is also a vital tool for characterization. It provides the molecular weight of the compound through the mass-to-charge ratio (m/z) of the molecular ion, confirming the identity of DHEA acetate. acs.orgacs.org LC-MS data, often collected using an electrospray ionization (ESI) source, complements HPLC analysis by confirming the identity of the separated peaks. acs.orgacs.orgamazonaws.com
Table 2: Key Spectroscopic Data for Dehydroepiandrosterone Acetate
| Technique | Key Observances | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.41 (d, 1H), 4.57–3.65 (m, 1H), 2.04 (s, 3H, acetate CH₃), 1.05 (s, 3H), 0.89 (s, 3H) | acs.org |
| LC-MS (ESI+) | Confirms molecular weight and identifies impurities alongside HPLC. | acs.orgacs.orgamazonaws.com |
Receptor Binding and Ligand Affinity Assays (e.g., Radioligand Binding, Scatchard Analysis)
To understand the biological actions of DHEA acetate, it is crucial to determine its binding affinity for various receptors. This is typically achieved through receptor binding and ligand affinity assays.
Radioligand binding assays are a common method used to determine the binding affinity of a compound to a specific receptor. These assays involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell lysates) in the presence of varying concentrations of the unlabeled compound being tested (the competitor). oup.com The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Studies have shown that DHEA, the parent compound of DHEA acetate, can bind to several steroid receptors, albeit with lower affinity than their primary ligands. For example, DHEA has been found to bind to the androgen receptor (AR) with a Ki of approximately 1.2 μM and to estrogen receptors ERα and ERβ with Ki values of 1.1 μM and 0.5 μM, respectively. oup.comoup.com While direct binding data for DHEA acetate is less common, it is often studied in the context of its conversion to DHEA and other active steroids.
Scatchard analysis is a graphical method used to analyze data from radioligand binding assays to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov This analysis can reveal whether a compound binds to a single class of receptors or multiple classes with different affinities. For instance, Scatchard analysis has been used to characterize high-affinity binding sites for DHEA on activated human T lymphocytes. nih.gov
Table 3: Reported Receptor Binding Affinities for Dehydroepiandrosterone (DHEA)
| Receptor | Assay Type | Cell Line/System | Ki (μM) | Reference |
| Androgen Receptor (AR) | Radioligand Binding | MDA-MB453 / LNCaP cells | 1.2 | oup.comoup.com |
| Estrogen Receptor α (ERα) | Radioligand Binding | COS-1 cells (transfected) | 1.1 | oup.comoup.com |
| Estrogen Receptor β (ERβ) | Radioligand Binding | COS-1 cells (transfected) | 0.5 | oup.comoup.com |
| Sigma-1 Receptor | Radioligand Binding | In vitro | 2.96 | researchgate.net |
Cell-Based Functional Assays (e.g., Reporter Gene Assays, Cell Proliferation Assays, Angiogenesis Assays)
Beyond receptor binding, cell-based functional assays are essential to elucidate the biological effects of DHEA acetate and its metabolites. These assays measure the downstream consequences of receptor activation or other cellular interactions.
Reporter gene assays are widely used to measure the transcriptional activity of nuclear receptors. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific hormone response element. nih.govfrontiersin.org The cells are then treated with the compound of interest, and the activity of the reporter gene is measured. An increase in reporter activity indicates that the compound can activate the corresponding receptor and initiate gene transcription. For example, reporter gene assays have been used to show that DHEA can activate ERβ and, to a lesser extent, ERα. nih.gov Conversely, some studies have found that DHEA does not directly activate the mineralocorticoid receptor (MR) in such assays. ahajournals.org
Cell proliferation assays , such as the MTT assay or EdU incorporation assay, are used to determine the effect of a compound on cell growth. nih.gov These assays are particularly relevant for studying the effects of DHEA and its derivatives in hormone-responsive cancers. For instance, DHEA has been shown to stimulate the proliferation of estrogen-sensitive MCF-7 breast cancer cells, an effect that can be blocked by anti-estrogens, suggesting it is mediated by conversion to estrogens. researchgate.net In other cell types, like primary rat Leydig cells, DHEA has been observed to inhibit cell proliferation. nih.gov
Angiogenesis assays are employed to investigate the effect of a compound on the formation of new blood vessels. While specific data on DHEA acetate in angiogenesis assays is limited, the broader effects of its parent compound, DHEA, on cellular processes suggest that such assays would be relevant for understanding its full biological profile.
Table 4: Summary of Cell-Based Functional Assay Findings for Dehydroepiandrosterone (DHEA)
| Assay Type | Cell Line | Key Finding | Reference |
| Reporter Gene Assay | HepG2 | DHEA activates ERβ and to a lesser extent ERα. | nih.gov |
| Reporter Gene Assay | CHO-K1 | DHEA shows no direct agonist activity on the mineralocorticoid receptor. | ahajournals.org |
| Reporter Gene Assay | HNSCC cells | DHEA represses the transcriptional activity of stemness-related pathways like WNT. | frontiersin.org |
| Cell Proliferation Assay | MCF-7 | DHEA stimulates proliferation, likely after conversion to estradiol (B170435). | researchgate.net |
| Cell Proliferation Assay | Primary Rat Leydig Cells | DHEA inhibits cell proliferation in a dose-dependent manner. | nih.gov |
Proteomic and Interactomic Analyses (e.g., Affinity Purification-Mass Spectrometry, Surface Plasmon Resonance)
Proteomic and interactomic approaches are crucial for identifying the proteins that are differentially expressed or that physically interact with components of the DHEA synthesis and signaling pathways. These methods provide a global view of the cellular response to DHEA and help to uncover its network of molecular interactions.
Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique used to isolate and identify binding partners of a specific protein from a complex mixture. thermofisher.com This method has been applied to understand the multienzyme complexes involved in DHEA biosynthesis. For instance, AP-MS was used to identify potential protein partners for sulfotransferase SULT1E1, an enzyme involved in the sulfation of DHEA. nih.govmdpi.com In one such study, microsomal cytochrome b5 (CYB5A) was identified as a potential interacting partner of SULT1E1 in liver tissue lysate, a finding that supports the hypothesis of a functional macromolecular complex in DHEA metabolism. mdpi.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure binding kinetics and affinity between interacting molecules. It has been instrumental in characterizing the direct interactions between the enzymes responsible for DHEA synthesis. nih.govmdpi.com Research has employed SPR to demonstrate direct interactions between steroid 17-alpha-hydroxylase/17,20-lyase (CYP17A1), the enzyme that produces DHEA, and cytosolic sulfotransferases (SULT1E1 and SULT2A1). nih.govmdpi.com Furthermore, SPR analysis revealed that these sulfotransferases also interact with CYP17A1's redox partners, cytochrome P450 reductase (CPR) and CYB5A. nih.govmdpi.com
In a separate line of research, SPR was used to investigate the influence of DHEA sulfate (B86663) (DHEAS) on the initial step of steroidogenesis. The results showed that DHEAS enhances the binding affinity between cytochrome P450scc (CYP11A1) and its electron transfer partner, adrenodoxin, thereby stimulating the conversion of cholesterol to pregnenolone (B344588). nih.gov
| Interacting Proteins | Analytical Technique | Key Findings | Reference(s) |
| CYP17A1 and SULT2A1/SULT1E1 | Surface Plasmon Resonance (SPR) | Direct interaction detected, forming protein-protein complexes. | nih.gov, mdpi.com |
| SULTs and CYB5A/CPR | Surface Plasmon Resonance (SPR) | SULTs interact with the redox partners of CYP17A1. | nih.gov, mdpi.com |
| SULT1E1 and Protein Partners | Affinity Purification-Mass Spectrometry (AP-MS) | Identified CYB5A as a potential protein partner in liver lysate. | mdpi.com |
| CYP11A1 and Adrenodoxin | Surface Plasmon Resonance (SPR) | DHEAS decreased the dissociation constant (Kd), indicating a stronger interaction and enhanced cholesterol conversion. | nih.gov |
| Colletotrichum lini proteins | iTRAQ-based Quantitative Proteomics | Ethanol (B145695) induction, which enhances DHEA dihydroxylation, led to increased levels of cytochrome P450 and NAD(P)H-cytochrome P450 reductase. | researchgate.net |
| Human Bone Marrow Mesenchymal Stem Cell (hBMSC) proteins | TMT-based Quantitative Proteomics | DHEA treatment during osteogenic differentiation led to significant changes in the expression of proteins involved in metabolic pathways, including ATP5B, MT-CYB, and MT-ATP6. | nih.gov |
Quantitative Proteomics
Techniques like Tandem Mass Tag (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) labeling, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous identification and quantification of thousands of proteins across different samples. A TMT-based proteomic analysis of human bone marrow mesenchymal stem cells (hBMSCs) revealed that DHEA treatment during osteogenic differentiation altered the expression of 604 proteins, with many of the differentially expressed proteins (DEPs) being enriched in metabolic pathways. nih.gov Similarly, an iTRAQ-based study on the fungus Colletotrichum lini used proteomics to investigate how ethanol induction enhances the dihydroxylation of DHEA. researchgate.net The analysis identified 50 differentially expressed proteins, with notable upregulation of cytochrome P450 and NAD(P)H-cytochrome P450 reductase, which are crucial for the hydroxylation process. researchgate.net
Gene Expression and Transcriptional Activity Analyses (e.g., RT-PCR)
Analyzing changes in gene expression and transcriptional activity provides insight into the genomic mechanisms of DHEA action. These studies often reveal how DHEA, either directly or through its metabolites, modulates the transcription of target genes by interacting with nuclear receptors.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR and its quantitative version (qRT-PCR or real-time RT-PCR) are widely used to measure the abundance of specific mRNA transcripts, providing a snapshot of gene activity. Numerous studies have utilized this technique to validate findings from broader microarray analyses or to directly test hypotheses about DHEA's effect on specific genes.
For example, qRT-PCR was used to confirm microarray data showing that DHEA alters the expression of genes such as S100 calcium-binding protein and neurotensin (B549771) in LNCaP prostate cancer cells. iiarjournals.org In studies on aging, quantitative RT-PCR demonstrated that DHEA treatment restored growth hormone (GH) mRNA levels in aging female rats. nih.gov In the context of bone metabolism, RT-PCR showed that DHEA treatment of human bone marrow mesenchymal stem cells induced the expression of key osteogenic genes, including BMP2, RUNX2, and SPARC. redalyc.org The technique has also been used to show that DHEA treatment of primary rat Leydig cells resulted in decreased mRNA levels of cell cycle regulators Cyclin A and CDK2. spandidos-publications.com
Transcriptional Activity Assays
Reporter gene assays are a cornerstone for studying the transcriptional activity of DHEA. In these experiments, a reporter gene (such as luciferase or chloramphenicol (B1208) acetyltransferase, CAT) is placed under the control of a specific DNA response element. The activity of the reporter protein is then measured to quantify how DHEA and its target receptors activate transcription.
Such assays have demonstrated that DHEA can function as a direct agonist or antagonist for various nuclear receptors. For instance, using a reporter system in MDA cells, DHEA was shown to act primarily as a transcriptional antagonist of the androgen receptor (AR). oup.com Other studies have used luciferase reporter genes to show that DHEA can activate both the human and rodent pregnane (B1235032) X receptor (PXR). nih.gov The transcriptional activation of estrogen receptors (ERα and ERβ) by DHEA has also been extensively studied using ERE-driven luciferase reporters, showing that DHEA can induce estrogen-dependent gene expression, often following its conversion to estradiol. bioscientifica.comresearchgate.net
| Cell/Tissue Type | Gene(s) of Interest | Analytical Technique | Key Findings | Reference(s) |
| LNCaP Prostate Cancer Cells | S100 calcium binding protein, neurotensin, etc. | Microarray, QRT-PCR | DHEA treatment resulted in significant changes in gene expression patterns, with effects that were distinct from DHT. | iiarjournals.org |
| Human Bone Marrow Mesenchymal Stem Cells | BMP2, RUNX2, SPARC | RT-PCR | DHEA induced the expression of osteogenic marker genes, similar to treatment with a standard osteogenic medium. | redalyc.org |
| Aging Female Rat Pituitary | Growth Hormone (GH) | Quantitative RT-PCR | DHEA treatment in middle-aged animals restored GH mRNA expression to levels seen in young animals. | nih.gov |
| MCF-7 Breast Cancer Cells | Estrogen-responsive genes | Luciferase Reporter Assay | DHEA (≥10 nM) induced estrogen-dependent reporter gene expression, an effect that was blocked by an aromatase inhibitor. | researchgate.net |
| MDA and LNCaP Cells | Androgen-responsive genes | MMTV-luc Reporter Assay | DHEA acted as a transcriptional antagonist, inhibiting DHT-induced AR-mediated transcription by 60–70%. | oup.com |
| GT1-7 Hypothalamic Neurons | Gonadotropin-releasing hormone (GnRH) | Reporter Gene Assay | DHEA directly downregulated GnRH gene transcription, an effect not mediated by conversion to other sex steroids. | nih.gov |
Ultrastructural Analysis Techniques
Ultrastructural analysis, primarily through transmission electron microscopy (TEM), allows for the high-resolution visualization of subcellular structures. This technique provides detailed morphological information about how DHEA affects cellular components, such as organelles and the cytoskeleton, complementing functional and biochemical data.
Studies have used TEM to reveal the cellular impact of DHEA in various biological contexts. In research on the antiparasitic effects of DHEA, ultrastructural analysis of Toxoplasma gondii tachyzoites showed that the hormone disrupts cytoskeletal structures, leading to a loss of organelle organization and cellular shape. nih.gov In the field of endocrinology, TEM was used to quantify changes in primary rat Leydig cells following DHEA treatment. spandidos-publications.com This analysis involved fixing cells in glutaraldehyde, post-fixing in osmium tetroxide, and embedding them in resin for microscopic examination, which revealed changes in mitochondrial numbers. spandidos-publications.com
Similarly, in a study on the effects of DHEA on bone, the ultrastructure of osteoblasts from ovariectomized mice was examined. bioscientifica.com TEM analysis showed that DHEA treatment significantly increased the area of the endoplasmic reticulum and the density of mitochondria within the osteoblasts, suggesting enhancements in protein synthesis and energy metabolism, respectively. bioscientifica.com
| Biological System | Analytical Technique | Key Ultrastructural Findings | Reference(s) |
| Toxoplasma gondii tachyzoites | Transmission Electron Microscopy (TEM) | DHEA treatment altered cytoskeleton structures, leading to the loss of organelle structure and organization. | nih.gov |
| Primary Rat Leydig Cells | Transmission Electron Microscopy (TEM) | DHEA treatment affected the quantity of mitochondria. | spandidos-publications.com |
| Murine Osteoblasts | Transmission Electron Microscopy (TEM) | DHEA treatment increased the endoplasmic reticulum area and mitochondrial density, suggesting increased protein synthesis and energy metabolism. | bioscientifica.com |
Animal Model Research on Dehydroepiandrosterone and Its Effects
Metabolic Regulation and Body Composition Modulation in Rodent Models
Research in rodent models has consistently demonstrated the significant impact of DHEA acetate (B1210297) on metabolism and body composition. Studies have shown that administration of DHEA and its acetate ester can lead to a reduction in body weight and fat accumulation. nih.govphysiology.org
In Sprague-Dawley rats, dietary supplementation with DHEA acetate resulted in lower body weight after several weeks of treatment, with a more pronounced effect in males. nih.gov This was accompanied by a notable reduction in body fat and a proportional increase in body water, protein, and ash. nih.gov Interestingly, these changes in body composition occurred without a decrease in food intake, suggesting that DHEA acetate influences energy metabolism. nih.gov The study also observed elevated resting heat production in DHEA-treated rats of both sexes, indicating an increase in metabolic rate. nih.gov
Further investigations into the metabolic effects revealed that DHEA acetate treatment lowered serum triglyceride levels and the activity of hepatic glucose-6-phosphate dehydrogenase, an enzyme involved in fat synthesis. nih.gov These findings suggest that DHEA acetate may impair the synthesis of fat while promoting the deposition of fat-free tissue. nih.gov In various rodent models of obesity, DHEA has been shown to be a potent anti-obesity agent, reducing weight gain by inhibiting fat accumulation. physiology.org The proposed mechanisms for these effects include increased metabolic inefficiency, potentially through futile cycling and increased fatty acid flux through peroxisomal β-oxidation. physiology.org
Table 1: Effects of DHEA Acetate on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Body Weight | Sprague-Dawley Rats | Decreased (significant in males) | nih.gov |
| Body Fat | Sprague-Dawley Rats | Proportionately less | nih.gov |
| Resting Heat Production | Sprague-Dawley Rats | Elevated | nih.gov |
| Serum Triglycerides | Sprague-Dawley Rats | Lowered | nih.gov |
| Hepatic Glucose-6-Phosphate Dehydrogenase | Sprague-Dawley Rats | Lowered activity | nih.gov |
| Fat Accumulation | Rodent Obesity Models | Inhibited | physiology.org |
Chemopreventive Activities in Carcinogenesis Models
DHEA and its analogs have demonstrated broad-spectrum cancer chemopreventive activity in various mouse and rat models. aginganddisease.org The mechanisms underlying these effects are multifaceted and appear to vary depending on the cancer model.
In models of skin carcinogenesis, the inhibitory effect of DHEA and its analogs on glucose-6-phosphate dehydrogenase (G6PDH) is considered a critical preventive mechanism. nih.gov By inhibiting G6PDH, DHEA reduces the production of NADPH and ribose-5-phosphate, which are essential for deoxyribonucleotide synthesis and subsequent DNA replication, thereby hindering tumor promotion. nih.gov
Research has also shown DHEA's efficacy in inhibiting prostate carcinogenesis in rats. nih.govaacrjournals.org Continuous dietary administration of DHEA resulted in a dose-related inhibition of prostate cancer induction. nih.govaacrjournals.org Notably, DHEA was effective even when administration was delayed until after carcinogen exposure, suggesting it can suppress the progression of existing preneoplastic lesions. nih.govaacrjournals.org In a mouse model of colon carcinogenesis, DHEA treatment decreased the number of cancer precursors. ccjm.org
Furthermore, DHEA has been found to inhibit the metabolic activation of certain carcinogens. Studies have shown that DHEA can inhibit the activity of cytochrome P450 enzymes, which are involved in converting inactive chemical carcinogens into their carcinogenic forms. aginganddisease.org This suggests that DHEA can also interfere with the tumor initiation process. aginganddisease.org
Table 2: Chemopreventive Effects of DHEA in Animal Models
| Cancer Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Skin Tumorigenesis | Mice | Inhibition of tumor promotion, linked to G6PDH inhibition. | nih.gov |
| Prostate Carcinogenesis | Rats | Dose-related inhibition of cancer induction, effective even with delayed administration. | nih.govaacrjournals.org |
| Colon Carcinogenesis | Mice | Decreased number of cancer precursors. | ccjm.org |
| Carcinogen Metabolism | Rats | Inhibition of cytochrome P450 enzymes involved in carcinogen activation. | aginganddisease.org |
Neuroendocrine and Neurotransmitter System Modulation
Animal studies have provided significant insights into the neuroactive properties of DHEA and its derivatives, including DHEA acetate. These compounds have been shown to modulate various neuroendocrine and neurotransmitter systems.
DHEA and its sulfated form, DHEAS, are considered neurosteroids that can influence neuronal function and behavior. nih.gov Animal models suggest that DHEA(S) can interact with the GABAA receptor complex in the brain, inhibiting GABA-mediated neurotransmission and producing a net excitatory effect. oup.com DHEAS, in particular, has been shown to augment cholinergic function in several animal models, increasing acetylcholine (B1216132) release from hippocampal neurons in rats. nih.gov This effect is thought to be relevant to its ability to prevent memory impairment in mice. nih.gov
Research also indicates that DHEA can stimulate neurogenesis in the hippocampus of rats, promote the survival of newly formed neurons, and prevent the suppressive effects of corticosterone (B1669441) on neurogenesis. frontiersin.org In vitro and animal model studies have shown that DHEA can act as a neurotrophin, binding to nerve growth factor (NGF) receptors and protecting neurons from apoptosis. irb.hrplos.org
Furthermore, DHEA administration has been shown to increase levels of the neurosteroid allopregnanolone (B1667786) in both the central nervous system and peripherally in female rats. researchgate.net The modulation of these neuroendocrine and neurotransmitter systems by DHEA and its acetate form likely contributes to their observed effects on cognition, mood, and behavior in animal studies. nih.gov
Table 3: Neuroendocrine and Neurotransmitter System Modulation by DHEA in Animal Models
| System/Process | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| GABAergic System | Rodents | Inhibition of GABAA receptor-mediated neurotransmission. | oup.com |
| Cholinergic System | Rats, Mice | Augmentation of acetylcholine release; prevention of memory impairment. | nih.gov |
| Neurogenesis | Rats | Stimulation of hippocampal neurogenesis and neuron survival. | frontiersin.org |
| Neurotrophic Action | In vitro/Animal Models | Binds to NGF receptors, protecting neurons from apoptosis. | irb.hrplos.org |
| Neurosteroid Levels | Female Rats | Increased central and peripheral allopregnanolone levels. | researchgate.net |
Cardiovascular System Effects and Vascular Protection
Animal studies have provided compelling evidence for the protective effects of DHEA on the cardiovascular system. Research in various animal models, including rabbits and primates, indicates that DHEA can inhibit the development of atherosclerosis. oup.comoup.com
In hypercholesterolemic rabbits, administration of DHEA resulted in a significant reduction in the size of atherosclerotic plaques. nih.govahajournals.org This anti-atherogenic effect was observed without significant changes in plasma cholesterol levels, suggesting a direct protective action on the vascular wall. nih.gov One proposed mechanism for this vascular protection is the conversion of DHEA to estrogen, which is known to have anti-atherosclerotic properties. ahajournals.org Studies in oophorectomized rabbits have shown that the anti-atherosclerotic effect of DHEA is associated with an increase in plasma estrogen levels and can be partially blocked by an aromatase inhibitor. ahajournals.org
DHEA has also been shown to improve vascular function by promoting the synthesis of nitric oxide (NO), a potent vasodilator and anti-inflammatory agent. oup.comoup.comahajournals.org In DHEA-treated rabbits, there was an observed increase in NO-dependent relaxation of blood vessels. ahajournals.org This effect is mediated by the rapid, non-transcriptional activation of endothelial nitric oxide synthase (eNOS). oup.com Furthermore, DHEA has been shown to act as a survival factor for vascular endothelial cells, which may contribute to its beneficial effects on the vascular system. oup.comoup.com Animal studies have also demonstrated that DHEA can reduce vascular remodeling after injury. ahajournals.org
Table 4: Cardiovascular Effects of DHEA in Animal Models
| Effect | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Atherosclerosis | Rabbits, Primates | Reduction in plaque size. | oup.comoup.comnih.govahajournals.org |
| Vascular Function | Rabbits | Improved NO-dependent vasodilation. | ahajournals.org |
| Endothelial Cells | In vitro/Animal Models | Acts as a survival factor. | oup.comoup.com |
| Vascular Remodeling | Rats | Reduction in remodeling after vascular injury. | ahajournals.org |
Bone Physiology Modulation in Animal Models
Research in animal models has demonstrated that DHEA has a positive impact on bone physiology, suggesting its potential role in maintaining bone health. Studies have particularly focused on models of postmenopausal osteoporosis, such as ovariectomized (OVX) rodents.
In OVX mice and rats, DHEA treatment has been shown to improve bone morphology and increase bone mineral density (BMD). mdpi.combioscientifica.com Specifically, DHEA administration led to an increase in trabecular bone volume in the vertebrae and femur of OVX mice. bioscientifica.com This suggests that DHEA can counteract the bone loss associated with estrogen deficiency. bioscientifica.com The positive effects on bone are thought to be mediated through the stimulation of osteoblast activity and bone formation. mdpi.com
The mechanisms underlying DHEA's effects on bone are multifaceted. DHEA has been shown to increase the expression of insulin-like growth factor 1 (IGF-1), a potent stimulator of osteoblasts. researchgate.net In orchidectomized male rats, DHEA treatment significantly increased the bone mineral density of the tibia and levels of bone formation markers. mdpi.com While some of DHEA's effects on bone may be mediated through its conversion to androgens and estrogens, there is also evidence for direct actions. plos.org However, the precise signaling pathways are still under investigation.
Table 5: Effects of DHEA on Bone Physiology in Animal Models
| Parameter | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Bone Mineral Density (BMD) | Ovariectomized (OVX) Rodents | Increased | mdpi.combioscientifica.com |
| Trabecular Bone Volume | OVX Mice | Increased in vertebrae and femur | bioscientifica.com |
| Osteoblast Activity | In vitro/Animal Models | Stimulated | mdpi.com |
| Bone Formation Markers | Orchidectomized Male Rats | Increased | mdpi.com |
| Insulin-like Growth Factor 1 (IGF-1) | Animal Models | Increased expression | researchgate.net |
Future Research Directions for Dehydroepiandrosterone Acetate Studies
Elucidation of Novel Receptor Interactions and Non-Genomic Pathways
While much of the biological activity of Dehydroepiandrosterone acetate (B1210297) is attributed to its conversion to DHEA and subsequent metabolism to androgens and estrogens, the direct and indirect interactions of both the acetate form and its primary metabolite, DHEA, warrant deeper investigation beyond classical steroid receptor pathways. nih.govnih.gov
Future research should focus on:
Direct Receptor Binding: While DHEA is known to be a weak agonist for androgen and estrogen receptors, its interactions with other nuclear receptors like PPARα, PXR, and CAR have been noted, though some effects are species-specific. wikipedia.org A surprising discovery was the high-affinity binding of DHEA and DHEA-S to neurotrophin receptors such as TrkA, TrkB, TrkC, and p75NTR, suggesting a role as a "microneurotrophin". wikipedia.orgplos.org It is critical to determine if DHEA acetate itself, prior to hydrolysis, can interact with these or other receptors, potentially modulating their activity in a unique manner.
Non-Genomic Signaling Cascades: DHEA can initiate rapid, non-genomic signaling events through membrane-associated receptors, including G-protein-coupled receptors (GPCRs). nih.govbioscientifica.com Studies have shown DHEA can modulate neurotransmitter receptors like NMDA and GABA-A and activate signaling kinases such as ERK1/2 and Akt. plos.orgbioscientifica.com Research is needed to explore whether DHEA acetate administration triggers distinct non-genomic pathways, potentially at the site of absorption or in specific target tissues, before its complete conversion to DHEA. Investigating its influence on intracellular calcium levels and kinase cascades will be crucial.
Comprehensive Mapping of Metabolic Pathways and Tissue-Specific Enzyme Isoforms
The conversion of DHEA acetate to biologically active steroids is a multi-step process involving a variety of enzymes whose expression varies significantly between tissues. physiology.org A complete understanding of this metabolic network is essential for predicting its physiological effects.
Key areas for future investigation include:
Hydrolysis of the Acetate Ester: The first metabolic step is the hydrolysis of the acetate group to yield free DHEA. The specific carboxylesterases responsible for this conversion in the liver, gut, skin, and other peripheral tissues need to be identified and characterized. Their efficiency and substrate specificity will directly impact the pharmacokinetics and bioavailability of DHEA following DHEA acetate administration.
Tissue-Specific Steroidogenesis: After conversion to DHEA, subsequent metabolism is dictated by the local expression of steroidogenic enzymes. physiology.org For instance, the conversion to androstenedione (B190577) is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), while conversion to androstenediol (B1197431) involves 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.org There are multiple isoforms of these enzymes with distinct tissue distributions. Future studies should create detailed maps of these enzymatic pathways in key target tissues like the brain, adipose tissue, bone, and skin to understand how DHEA acetate contributes to local intracrine hormone production.
Alternative Metabolic Fates: Beyond the primary pathways to androgens and estrogens, DHEA can be hydroxylated by cytochrome P450 enzymes or converted to metabolites like 7-oxo-DHEA. nih.govwebmd.com Research using advanced analytical techniques is required to identify and quantify the full spectrum of metabolites generated from DHEA acetate in different tissues and to understand the biological activities of these alternative products.
The table below outlines the key enzymes involved in the metabolic cascade beginning after the initial hydrolysis of DHEA acetate to DHEA.
| Enzyme | Reaction Catalyzed | Metabolic Pathway | Reference |
|---|---|---|---|
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | DHEA → Androstenedione | Androgen/Estrogen Synthesis | |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | DHEA → Androstenediol | Androgen/Estrogen Synthesis | wikipedia.org |
| Sulfotransferase (e.g., SULT2A1, SULT1E1) | DHEA ↔ DHEA-Sulfate | Sulfation/Storage | wikipedia.orgmdpi.com |
| Steroid Sulfatase (STS) | DHEA-Sulfate → DHEA | Activation | wikipedia.org |
| Aromatase (CYP19A1) | Androstenedione → Estrone (B1671321); Testosterone (B1683101) → Estradiol (B170435) | Estrogen Synthesis | nih.gov |
| Cytochrome P450 Enzymes (various) | DHEA → Hydroxylated metabolites (e.g., 7α-hydroxy-DHEA) | Alternative Metabolism | nih.gov |
Development and Validation of Advanced In Vitro and In Vivo Models
To accurately probe the specific actions of DHEA acetate, researchers must move beyond simple cell culture and conventional animal models. The development of more sophisticated and clinically relevant models is a high priority.
Future directions include:
In Vitro Models: The use of three-dimensional (3D) organoid cultures derived from human tissues (e.g., skin, adrenal, liver, brain) can provide a more physiologically relevant context for studying the tissue-specific metabolism and action of DHEA acetate. Co-culture systems, for example, of keratinocytes and fibroblasts, could elucidate paracrine signaling mechanisms initiated by the compound. Furthermore, developing cell-based assays with CRISPR-Cas9-edited cell lines lacking specific steroidogenic enzymes (e.g., 3β-HSD, STS) would allow for precise dissection of metabolic pathways.
In Vivo Models: While rodent models have been informative, their steroidogenic profiles differ significantly from humans. nih.gov The development and use of humanized mouse models, which express human steroid-metabolizing enzymes, would offer a more accurate platform for pharmacokinetic and pharmacodynamic studies. Additionally, studies using models of specific conditions, such as neurodegenerative diseases or metabolic syndrome, will be essential to evaluate the therapeutic potential of DHEA acetate in relevant contexts. nih.govirb.hr For example, in vivo studies have tested prasterone in rat models for strongyloidiasis. nih.gov
Integration of Omics Technologies for Systems-Level Understanding (e.g., Metabolomics, Proteomics)
A systems-biology approach, integrating various "omics" technologies, is essential to capture the full scope of DHEA acetate's biological impact. This moves beyond single-pathway analysis to a holistic view of cellular and organismal responses.
Metabolomics: Untargeted metabolomics can identify the complete spectrum of downstream metabolites of DHEA acetate in plasma and in specific tissues. nih.gov This approach has already been applied to DHEA, revealing novel bioactive products and metabolic shifts in contexts like aging skin and brain injury. nih.govnih.govfrontiersin.orgd-nb.info Applying this to DHEA acetate will clarify its metabolic signature and can identify novel biomarkers of its activity.
Proteomics and Transcriptomics: Proteomic analyses can reveal how DHEA acetate administration alters the expression levels of key proteins, including receptors, signaling molecules, and metabolic enzymes in target cells. Transcriptomics (e.g., RNA-Seq) can provide a comprehensive view of the changes in gene expression that precede these protein changes. Integrating these datasets can reveal the full signaling networks and gene regulatory pathways modulated by DHEA acetate.
Design and Synthesis of Novel Dehydroepiandrosterone Acetate Analogs with Modified Biological Activities
Building on the core DHEA acetate structure, medicinal chemists can design and synthesize novel analogs with improved pharmacological properties. The goal is to create compounds with enhanced specificity, greater potency, or altered pharmacokinetic profiles.
Key strategies for future synthesis include:
Modification of the Acetate Group: Altering the ester group at the C3β position could modulate the rate of hydrolysis, thereby controlling the release of active DHEA. This could be used to develop slow-release or rapid-release formulations tailored for specific therapeutic applications.
Modification of the Steroid Nucleus: Introducing substitutions at other positions of the steroid core, such as at C7 or C16, could block certain metabolic pathways while preserving or enhancing others. nih.gov For example, fluorination has been used to create analogs with specific biological effects. aginganddisease.org Numerous DHEA derivatives have been synthesized with modifications at various positions to explore activities such as antiproliferative effects against cancer cell lines like MCF-7 and HepG-2. nih.govacs.orgjst.go.jpmdpi.com
Hybrid Molecules: Synthesizing hybrid compounds that tether DHEA acetate to other pharmacologically active molecules could create dual-action drugs. This approach could target specific tissues or cell types and offer synergistic therapeutic effects.
The table below summarizes examples of synthesized DHEA analogs and their investigated activities, providing a foundation for future design.
| Analog Type | Modification Site(s) | Investigated Biological Activity | Reference |
|---|---|---|---|
| Spiro-epoxy derivatives | C17 | Neuroprotection, anti-apoptotic | acs.org |
| Steroidal tetrazole derivatives | C3, C17a | 5α-reductase inhibition | acs.org |
| 5α-arylamino-DHEAs | C5 | Antiproliferative (MCF-7 cells) | jst.go.jp |
| Triazole derivatives | C16 | Antiproliferative (HepG-2, MCF-7 cells) | nih.gov |
| 16α-fluoro-5-androsten-17-one (Fluasterone) | C16 | Anti-glucocorticoid, anti-tumor promotion | aginganddisease.org |
Q & A
Q. What are the standard methods for synthesizing DHEA-acetate, and how can its purity be validated?
DHEA-acetate is synthesized via chemoenzymatic processes or chemical modifications. For example, a chemoenzymatic route using Streptomyces albus converts precursors like 16-dehydropregnenolone acetate into DHEA-acetate with high specificity . Chemical synthesis via IBX (2-iodoxybenzoic acid) dehydrogenation of DHEA in a DMSO-toluene system at 65–70°C yields 3β-acetoxy-androstan-Δ5,15-dien-17-one, achieving up to 73% yield . Purity validation requires HPLC (>98% purity), NMR (structural confirmation), and mass spectrometry (molecular weight verification) .
Q. What analytical techniques are recommended for characterizing DHEA-acetate and its derivatives?
Key techniques include:
- UV/IR spectroscopy : Identifies conjugated double bonds and acetyl groups .
- 1H/13C NMR : Confirms stereochemistry (e.g., 3β-acetoxy configuration) and backbone structure .
- Mass spectrometry (MS) : Validates molecular weight (e.g., 330.47 g/mol for DHEA-acetate) .
- Elemental analysis : Ensures correct C21H30O3 composition .
Q. What safety protocols are critical when handling DHEA-acetate in laboratory settings?
Q. How does DHEA-acetate function in steroidogenesis pathways?
DHEA-acetate is a precursor in adrenal steroidogenesis, converted to active androgens/estrogens via enzymes like CYP17. It inhibits 17α-hydroxylase/C17,20-lyase (CYP17), blocking testosterone synthesis—a mechanism leveraged in prostate cancer therapies like abiraterone acetate .
Advanced Research Questions
Q. How can researchers design in vivo studies to assess DHEA-acetate’s metabolic effects?
- Model selection : Use Sprague-Dawley rats (sex-balanced groups) to study sex-specific responses .
- Dosage : Administer 6 g/kg diet for 6–11 weeks to observe weight reduction and altered fat deposition .
- Endpoints : Measure serum triglycerides, hepatic glucose-6-phosphate dehydrogenase activity, and body composition (fat/lean mass ratios) .
Q. How can interspecies variability in DHEA-acetate’s pharmacological effects be addressed?
- Comparative studies : Test parallel doses in rodents and human cell lines (e.g., prostate cancer cells) .
- Metabolite profiling : Quantify species-specific metabolites like 7-keto-DHEA-acetate (1449-61-2) using LC-MS .
- Receptor binding assays : Compare androgen receptor (AR) affinity across species to explain efficacy differences .
Q. What strategies optimize chemoenzymatic synthesis of DHEA-acetate for scalability?
- Enzyme engineering : Modify Streptomyces albus to enhance conversion rates of 16-dehydropregnenolone acetate .
- Solvent systems : Use ethyl acetate + methanol/ethanol mixtures to improve solubility and yield .
- Process monitoring : Track reaction progress via TLC or in-line IR to minimize byproducts .
Q. How should contradictory data on DHEA-acetate’s CAS numbers and structural isomers be resolved?
- Structural verification : Confirm via NMR if the compound is 3β-acetoxy-androst-5-en-17-one (CAS 853-23-6) or 5α-androstan-3β-ol-17-one acetate (CAS 1239-31-2) .
- Supplier validation : Cross-check certificates of analysis (CoA) for batch-specific identifiers .
Q. What role does DHEA-acetate play in prostate cancer research, particularly in drug resistance?
- Mechanistic studies : DHEA-acetate is a precursor for intratumoral androgen synthesis in castration-resistant prostate cancer (CRPC). Abiraterone acetate, a CYP17 inhibitor, blocks this pathway .
- Biomarker analysis : Monitor serum DHEA-S levels to predict abiraterone response in CRPC patients .
Q. What formulation challenges arise with DHEA-acetate’s low solubility, and how are they addressed?
- Nanoparticulate systems : Solid lipid nanoparticles (SLNs) enhance oral bioavailability by improving solubility and permeability .
- Co-solvents : Use DMSO or ethanol in preclinical studies (10 mM stock solutions) .
- Thermodynamic modeling : Predict solubility in mixed solvents (e.g., ethyl acetate + isopropanol) using activity coefficient models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
